spiny dogfish peptide Y
Description
Spiny dogfish peptide Y (PY) is a 36-amino acid neuropeptide first isolated from the pancreas of Squalus acanthias (spiny dogfish), a cartilaginous fish. Its primary structure was determined as YPPKPENPGEDAPPEELAKYYSALRHYINLITRQRY.NH₂ . Immunocytochemical studies localized PY to endocrine cells within pancreatic islets, exocrine parenchyma, and ductal epithelium, with high concentrations in the dorsal (338 pmol/g) and ventral lobes (433 pmol/g) . Structurally, PY shares 31/36 residues (86% homology) with porcine neuropeptide Y (NPY), with substitutions (e.g., Lys²⁴→Arg, Thr³²→Ile) being evolutionarily conservative . Notably, PY is identical to an NPY-related peptide isolated from the pancreas of Scyliorhinus canicula (small-spotted catshark), suggesting functional conservation among elasmobranchs .
Properties
CAS No. |
111871-09-1 |
|---|---|
Molecular Formula |
C92H150N28O29 |
Synonyms |
spiny dogfish peptide Y |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Conservation of Critical Residues : PY’s Tyr²⁷, Arg³³, and Tyr³⁶ are conserved across NPY family peptides, underscoring their role in receptor interaction .
- Thermal Stability : PY’s helical propensity (residues 13–36) mirrors NPY’s self-association behavior, which enhances stability and receptor avidity .
- Osmoregulatory Role : In Squalus acanthias, PY may modulate urea transport and ion balance, leveraging pathways similar to NPY’s vasoactive roles .
Q & A
Q. What is the molecular structure and biological role of spiny dogfish peptide Y in osmoregulation?
Peptide Y (PY) in spiny dogfish (Squalus acanthias) is a neuroendocrine hormone structurally related to the pancreatic polypeptide family. Its primary role involves osmoregulation, particularly in urea synthesis and ammonia transport, which are critical for maintaining osmotic balance in marine elasmobranchs. Molecular characterization reveals conserved domains critical for receptor binding and signal transduction, as identified through comparative studies with other cartilaginous and teleost fish . Multi-tissue RNA-seq analyses have further localized PY expression in osmoregulatory organs like the kidney and liver, highlighting its functional diversity .
Q. What methodologies are recommended for transcriptome characterization of spiny dogfish tissues?
A robust approach involves multi-tissue RNA sequencing (RNA-seq) combined with de novo transcriptome assembly. For example, tissues such as brain, liver, kidney, and ovary are dissected, and RNA is extracted for sequencing using platforms like Illumina. Reads are assembled with the Trinity de novo assembler, generating ~362,690 transcripts. Quality assessment via BUSCO (Benchmarking Universal Single-Copy Orthologs) ensures ~87% completeness, while annotations against SwissProt and UniRef90 databases identify orthologous genes. This workflow has been validated for studying osmoregulatory genes like urea transporters and arginases .
Q. How can researchers validate the expression of peptide Y in spiny dogfish tissues?
Use quantitative PCR (qPCR) or in situ hybridization to confirm tissue-specific expression patterns. For instance, kidney and liver tissues show elevated PY expression due to their roles in urea retention. Additionally, protein-level validation via Western blotting or immunohistochemistry using antibodies against conserved PY epitopes can corroborate RNA-seq findings .
Advanced Research Inquiries
Q. How can researchers address challenges in functional annotation of this compound due to limited sequence homology?
Leverage protein domain alignment tools (e.g., Pfam, InterPro) to identify conserved motifs, even when sequence similarity to model organisms is low. For example, PY sequences in spiny dogfish lack close homologs in databases but share transmembrane regions and signal peptides with other elasmobranchs. Phylogenetic analysis of orthologous groups (e.g., eggNOG clusters) can infer evolutionary relationships and functional divergence .
Q. What experimental designs are optimal for resolving contradictions in PY functional studies across elasmobranch species?
Conduct comparative functional assays using heterologous expression systems (e.g., Xenopus oocytes) to test PY’s urea transport activity. Address discrepancies by analyzing tissue-specific isoforms —spiny dogfish PY exhibits splice variants in the kidney versus liver, which may explain differential roles in ammonia excretion versus urea synthesis. Cross-validation with electrophysiological measurements (e.g., ion flux assays) can resolve mechanistic ambiguities .
Q. How should researchers design RNA-seq experiments to study peptide Y dynamics under varying osmotic conditions?
- Controlled osmotic stress experiments : Expose spiny dogfish to hypo- or hyperosmotic environments and collect tissues at multiple timepoints.
- Differential expression analysis : Use tools like DESeq2 or edgeR to identify PY-related genes (e.g., urea transporters, ion channels) with significant expression changes.
- Co-expression networks : Construct weighted gene co-expression networks (WGCNA) to uncover regulatory interactions between PY and osmoregulatory pathways .
Q. What strategies mitigate data gaps in this compound research?
- Long-read sequencing (e.g., PacBio) to resolve complex gene architectures and alternative splicing.
- CRISPR-Cas9 knockout models in related species (e.g., little skate) to infer PY’s functional conservation.
- Meta-analysis of existing elasmobranch transcriptomes to identify conserved regulatory elements upstream of PY genes .
Data Analysis and Interpretation
Q. How to interpret transcriptome-wide data when studying peptide Y-associated pathways?
- Functional enrichment analysis : Use Gene Ontology (GO) terms to identify overrepresented biological processes (e.g., “urea metabolic process,” “transmembrane transport”).
- Pathway mapping : Tools like KEGG or Reactome can map PY-related genes to osmoregulation pathways. For example, arginase isoforms in spiny dogfish show tissue-specific enrichment in the urea cycle .
Q. What statistical approaches resolve variability in peptide Y expression across individuals?
- Mixed-effects models to account for individual heterogeneity in RNA-seq datasets.
- Bootstrapping to assess the robustness of co-expression networks.
- Meta-regression for cross-study comparisons of PY expression under similar osmotic conditions .
Ethical and Practical Considerations
Q. How to ensure ethical sourcing of spiny dogfish for peptide Y research?
Collaborate with fisheries adhering to Joint Framework Actions (e.g., Monkfish Framework Adjustment 15) to minimize bycatch and comply with NOAA guidelines. Use tissues from specimens collected under permits for non-target species monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
